2-(3,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 2-(3,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a carboxamide group at position 6, a 3,4-dichlorophenyl substituent at position 2, and a 3-methoxyphenyl group at position 9.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O3/c1-29-11-4-2-3-10(8-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)9-5-6-12(20)13(21)7-9/h2-8H,1H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZSWKZQPUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 900010-73-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, therapeutic prospects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 430.2 g/mol. The structure features a purine core substituted with dichlorophenyl and methoxyphenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 900010-73-3 |
| Molecular Formula | C19H13Cl2N5O3 |
| Molecular Weight | 430.2 g/mol |
The compound exhibits a range of biological activities primarily through its interaction with various enzymes and receptors:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown promise as inhibitors of DHFR, a critical enzyme in folate metabolism. By inhibiting DHFR, these compounds can potentially disrupt nucleic acid synthesis in rapidly dividing cells, making them candidates for cancer therapy .
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Targeting Kinases : Preliminary studies suggest that derivatives of this compound may interact with tyrosine kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells .
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally similar to 2-(3,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide:
- Cell Proliferation Inhibition : In vitro assays demonstrated that related compounds can significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis .
- Synergistic Effects : When combined with other chemotherapeutics, these compounds have shown enhanced cytotoxic effects against resistant cancer cell lines, suggesting potential for combination therapies .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the effects of a related compound on human glioma cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis via the mitochondrial pathway .
- Oxidative Stress Modulation : Another investigation focused on the role of oxidative stress in hyperuricemia and gout, highlighting how related purine derivatives could modulate uric acid levels and exert protective effects against oxidative damage in cellular models .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-(3,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several purine derivatives. The findings suggested that the compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, indicating potent anticancer activity.
2. Antiviral Properties
The compound has shown promise as an antiviral agent. Research has indicated its effectiveness against viral infections by inhibiting viral replication mechanisms.
Case Study:
In a study conducted on human immunodeficiency virus (HIV), derivatives of this compound were tested for their ability to inhibit viral entry into host cells. The results indicated a significant reduction in viral load in treated cells compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s key structural distinctions lie in its substitution pattern. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Molecular Comparison
Key Observations:
The 3-methoxyphenyl group (target) offers moderate polarity due to the methoxy (-OCH₃) substituent, which may improve solubility relative to nonpolar analogs like 4-methylphenyl ().
Bioactivity Implications: Chlorine atoms (target) are often used in medicinal chemistry to enhance binding affinity and metabolic stability. Methyl-substituted analogs () may exhibit higher lipophilicity, favoring membrane permeability but possibly reducing solubility.
Q & A
Basic: What are the critical steps and reagents required for synthesizing 2-(3,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to attach aryl substituents (e.g., 3,4-dichlorophenyl and 3-methoxyphenyl groups) to the purine core.
- Oxidation/reduction steps to establish the 8-oxo moiety, often using potassium permanganate or sodium borohydride .
- Carboxamide formation via amidation reactions with activating agents like EDCI or HOBt.
Key reagents include halogenated aryl precursors, Lewis acids (e.g., AlCl₃) for Friedel-Crafts-like coupling, and inert solvents (e.g., DMF or THF). Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR spectroscopy (¹H, ¹³C, and DEPT) to verify substituent positions and purine core integrity .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- X-ray diffraction (XRD) to resolve bond lengths (e.g., C-C: 1.33–1.50 Å; C-N: ~1.20 Å) and dihedral angles, ensuring stereochemical accuracy .
- HPLC for purity assessment (>95% recommended for biological assays) .
Basic: How can researchers assess the compound’s solubility and stability under experimental conditions?
- Solubility profiling : Test in polar (e.g., water with DMSO cosolvent) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy or nephelometry. The 3-methoxyphenyl group enhances hydrophobicity, while the carboxamide may improve aqueous solubility at physiological pH .
- Stability studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor via HPLC or LCMS for decomposition products (e.g., hydrolysis of the carboxamide group) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps, while higher temperatures (80–100°C) accelerate ring closure .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or organocatalysts for asymmetric induction .
- Solvent optimization : Use high-boiling solvents (e.g., toluene) for reflux conditions or ionic liquids to enhance reaction efficiency .
Statistical tools like Design of Experiments (DoE) can systematically evaluate parameter interactions .
Advanced: What strategies address contradictions in reported bioactivity data across studies?
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing 3,4-dichlorophenyl with bromophenyl) to isolate contributions to bioactivity .
- Standardized assays : Replicate enzyme inhibition (e.g., kinase assays) or receptor-binding studies under identical conditions (pH, temperature, cell lines) to minimize variability .
- Meta-analysis : Use public databases (e.g., ChEMBL) to compare IC₅₀ values and identify outliers due to assay design or compound purity .
Advanced: How can computational methods predict biological targets and binding modes?
- Molecular docking : Use AutoDock or Schrödinger to simulate interactions with kinases or GPCRs, focusing on hydrogen bonding with the carboxamide and π-π stacking with aryl groups .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify key residues for mutagenesis validation .
- QSAR modeling : Train models on purine derivative datasets to predict ADMET properties and prioritize in vitro testing .
Advanced: What experimental approaches resolve ambiguities in metabolic pathway modulation?
- Isotope labeling : Use ¹⁴C or ³H-labeled compound to track metabolic products in hepatocyte assays .
- Transcriptomics/proteomics : Pair RNA-seq with SILAC-based proteomics to map downstream gene/protein expression changes .
- Knockout models : CRISPR-Cas9-engineered cell lines to validate target specificity (e.g., COX-2 inhibition) .
Advanced: How can researchers enhance compound solubility without compromising bioactivity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Cocrystallization : Screen with coformers (e.g., citric acid) to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
